molecular formula C13H20F2NNaO5 B2859342 Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate CAS No. 2174002-56-1

Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate

Cat. No. B2859342
CAS RN: 2174002-56-1
M. Wt: 331.292
InChI Key: ZIILMMRRDMKHLC-UHFFFAOYSA-M
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Description

“Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate” is a chemical compound with the CAS Number: 2172503-49-8 . It has a molecular weight of 317.27 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is sodium 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)-2,2-difluoroacetate . The InChI Code is 1S/C12H19F2NO5.Na/c1-10(2,3)20-9(18)15-6-4-11(19,5-7-15)12(13,14)8(16)17;/h19H,4-7H2,1-3H3,(H,16,17);/q;+1/p-1 .

Scientific Research Applications

Enzyme Inhibitor Synthesis

"Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate" is utilized as a synthetic intermediate in the development of enzyme inhibitors. For example, it has been employed in the preparation of renin inhibitory peptides containing alpha,alpha-difluoro-beta-aminodeoxystatine. These compounds have been shown to inhibit the enzyme renin, with analogues containing novel amino analogues of difluorostatine demonstrating inhibitory effects. This research underscores the compound's potential in the synthesis of therapeutics targeting specific enzymes (Thaisrivongs et al., 1987).

Phase Splitting Studies

The compound's derivatives have also been explored in studies related to liquid–liquid phase splitting. A study investigating the separation of various organic compounds from aqueous solutions highlighted the role of related compounds in inducing phase splitting. This research indicates potential applications in industrial separation processes and the development of more efficient and green separation technologies (Gupta et al., 2016).

Reductive Amination Processes

Furthermore, this compound and its related derivatives are significant in the field of organic synthesis, particularly in reductive amination processes. Sodium triacetoxyborohydride, for example, has been described as a versatile reducing agent for the reductive amination of aldehydes and ketones. This method has been applied to a wide range of substrates, showcasing the compound's utility in synthesizing diverse amine compounds. The process is notable for its mildness, selectivity, and ability to proceed in the presence of sensitive functional groups, offering a robust tool for chemical synthesis (Abdel-Magid et al., 1996).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

sodium;2,2-difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO5.Na/c1-11(2,3)21-10(19)16-7-4-5-12(20,6-8-16)13(14,15)9(17)18;/h20H,4-8H2,1-3H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIILMMRRDMKHLC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)(C(C(=O)[O-])(F)F)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F2NNaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate

CAS RN

2174002-56-1
Record name sodium 2-{1-[(tert-butoxy)carbonyl]-4-hydroxyazepan-4-yl}-2,2-difluoroacetate
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